(E)-indol-3-ylacetaldoxime

auxin biosynthesis camalexin pathway indole glucosinolates

Researchers investigating crucifer-specific auxin biosynthesis require IAOx to interrogate the CYP79B-dependent metabolic branch point-generic auxin analogs cannot substitute. IAOx (CAS 2776-06-9) is the exclusive entry point for simultaneous carbon flux analysis into IAA, camalexin, and indole glucosinolates. • Enables triple-branch ¹³C metabolic flux studies inaccessible with IAA or indole-3-pyruvic acid. • Essential for unambiguous complementation in cyp79b2/cyp79b3 null mutants-provides the cleanest background for downstream enzyme characterization. • ≥98% purity; stored under argon at 2-8°C, protected from light. • Available globally with cold-chain shipping for stability.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 2776-06-9
Cat. No. B1233203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-indol-3-ylacetaldoxime
CAS2776-06-9
Synonymsindole-3-acetaldoxime
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC=NO
InChIInChI=1S/C10H10N2O/c13-12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2/b12-6+
InChIKeyZLIGRGHTISHYNH-WUXMJOGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IAOx (Indole-3-acetaldoxime) Overview


(E)-Indol-3-ylacetaldoxime (IAOx) is an aldoxime indole derivative that functions as the pivotal branching intermediate in Arabidopsis thaliana tryptophan-dependent metabolism, serving as the direct biosynthetic precursor for three distinct classes of indolic compounds: the primary auxin hormone indole-3-acetic acid (IAA), the defense phytoalexin camalexin, and indole glucosinolates [1]. The compound is produced endogenously from tryptophan via cytochrome P450 monooxygenases CYP79B2 and CYP79B3, and its E-isomeric configuration undergoes spontaneous isomerization to the Z-form in solution [2][3]. With a molecular formula of C₁₀H₁₀N₂O, molecular weight of 174.20 g/mol, melting point range of 140–141 °C, and limited aqueous solubility of approximately 0.39 g/L (predicted), IAOx is commercially available at ≥98% purity for research applications and is stored under argon at 2–8 °C protected from light to maintain stability [4].

Crucifer-specific metabolic branching intermediate (auxin, camalexin, glucosinolates)
Supports CYP79B-dependent pathway studies in Arabidopsis and Medicago models
Light-sensitive; E/Z isomerization in solution — inert-atmosphere handling recommended
Research-grade probe for metabolic flux analysis and mutant complementation

IAOx Irreplaceability in Plant Biology


Substitution of (E)-indol-3-ylacetaldoxime with alternative auxin precursors or analogs (e.g., indole-3-acetic acid, indole-3-pyruvic acid, or synthetic auxins) fundamentally fails in experimental systems designed to interrogate the IAOx-dependent metabolic branch point. Unlike IAA, which directly activates auxin signaling upon exogenous application, IAOx requires species-specific enzymatic conversion through distinct cytochrome P450-dependent routes—CYP71A13 for camalexin biosynthesis, CYP83B1 for indole glucosinolate production, and an as-yet-uncharacterized route for IAA formation [1][2]. Critically, the IAOx pathway is not universally conserved across plant taxa: IAOx is undetectable in rice, maize, and tobacco, which lack apparent CYP79B orthologues, meaning that IAOx-dependent IAA biosynthesis represents a species-specific rather than a general plant pathway [3]. Consequently, experiments requiring pathway-specific metabolic tracing, mutant complementation in cyp79b2/cyp79b3 backgrounds, or dissection of the primary-secondary metabolic interface cannot be meaningfully conducted with generic auxin substitutes—only authentic IAOx provides the requisite metabolic entry point into this crucifer-specific biosynthetic network.

Generic auxin precursors do not replicate the IAOx-dependent branching point for simultaneous auxin, camalexin, and glucosinolate studies.
IAA acts as terminal hormone; direct application may not recapitulate precursor-to-hormone conversion dynamics needed for flux analysis.
IAOx pathway is not conserved in monocot species; substitute compounds may not provide species-specific metabolic context for crucifer research models.

IAOx Evidence vs. In-Class Alternatives


Metabolic Branch Point Uniqueness

IAOx occupies a unique metabolic nexus position that no other indolic compound replicates in Arabidopsis thaliana. Unlike IAA (which acts as an end-product hormone) or indole glucosinolates (which are terminal secondary metabolites), IAOx serves as the single common intermediate that can be enzymatically partitioned into three distinct product classes [1]. In cyp79B2/cyp79B3 double knockout mutants, the plant is completely devoid of both camalexin and indole glucosinolates, demonstrating that IAOx represents the exclusive entry point into these pathways [2].

Branch-Point Exclusivity
Class-level
IAOx → 3 distinct metabolic fates (IAA, camalexin, glucosinolates) vs. IAA (terminal hormone) or IPyA (single pathway).
Enables simultaneous multi-pathway metabolic tracing from a single precursor.
In vivo flux context requires CYP79B expression validation.
auxin biosynthesis camalexin pathway indole glucosinolates cytochrome P450 metabolic engineering

CYP79B Dependence in Knockout Mutants

IAOx production exhibits absolute dependence on CYP79B genes in Arabidopsis, providing a binary on/off metabolic switch not observed with other auxin precursors. In CYP79B-deficient mutants, IAOx production is completely abolished—below detection limits—whereas wild-type plants maintain measurable IAOx pools [1]. This contrasts with IAA levels, which show only partial reduction (not complete elimination) in the same mutants due to redundant biosynthetic routes [2].

CYP79B Knockout Dependence
Head-to-head
IAOx: undetectable in cyp79b2/cyp79b3 mutant. IAA: partially reduced but still present.
Provides unambiguous null-background for complementation studies.
cytochrome P450 CYP79B2 CYP79B3 mutant complementation metabolic tracing

Phylogenetic Restriction to Crucifers

IAOx production is phylogenetically restricted to species possessing CYP79B orthologues, creating a clear taxonomic boundary for its biosynthetic relevance. Direct biochemical analysis demonstrated that IAOx was not detected from rice (Oryza sativa), maize (Zea mays), and tobacco (Nicotiana tabacum), all of which lack apparent CYP79B orthologues, whereas Arabidopsis accumulates quantifiable IAOx [1].

Phylogenetic Restriction
Head-to-head
Arabidopsis: IAOx detectable. Rice, maize, tobacco: not detected (LC-MS/MS).
Defines crucifer-specific probe; guides appropriate species selection.
Detection in whole seedlings; limited to CYP79B-possessing taxa.
species-specific metabolism CYP79B orthologue phylogenetic distribution auxin evolution

Iron-Deficiency Response Delay

Exogenous IAOx application produces a quantifiable temporal delay in iron-deficiency responses that distinguishes its physiological activity from direct IAA treatment. In hydroponically grown Medicago truncatula plants subjected to 4 days of Fe starvation, IAOx treatment delayed the characteristic pH decrease of the nutrient solution by up to 3 days, while also delaying the increase in ferric-chelate reductase (FCR) activity and flavin secretion compared to untreated Fe-deficient plants [1].

Iron-Deficiency Response Delay
Head-to-head
IAOx treatment: 3-day delay in pH decrease and FCR activity. Fe-deficient control: rapid response within 4 days.
Enables time-resolved iron homeostasis studies not achievable with IAA.
Medicago truncatula hydroponic model.
iron homeostasis nutrient stress root physiology ferric-chelate reductase Medicago truncatula

Superroot Phenotype Induction

IAOx application induces a distinctive superroot phenotype characterized by increased lateral root growth, which contributes to improved iron nutrition under deficiency conditions. IAOx-treated Medicago truncatula plants exhibited increased lateral roots growth contributing to superroot phenotype and decreased chlorosis compared to Fe-deficient plants without IAOx treatment [1].

Superroot Phenotype Induction
Head-to-head
IAOx: increased lateral roots, superroot phenotype, decreased chlorosis. Fe-deficient controls: baseline growth, chlorosis present.
IAOx-specific phenotypic readout not replicated by IAA at comparable concentrations.
Visual scoring; Medicago truncatula.
root architecture lateral root development superroot phenotype auxin precursor Medicago truncatula

CYP79B2 vs. CYP79B3 Differential Induction

The two IAOx-producing cytochrome P450 enzymes exhibit differential transcriptional regulation upon camalexin induction, providing a mechanistic distinction that impacts experimental design for pathway-specific studies. CYP79B2 transcript level, but not CYP79B3, is increased upon induction of camalexin by silver nitrate as evidenced by microarray analysis and promoter-β-glucuronidase data [1].

CYP79B2 vs. CYP79B3 Induction
Head-to-head
CYP79B2 transcript induced by AgNO₃; CYP79B3 not induced (microarray, promoter-GUS).
Guides enzyme-specific experimental design for camalexin pathway studies.
Arabidopsis thaliana seedlings.
camalexin induction CYP79B2 CYP79B3 silver nitrate phytoalexin

IAOx Research Applications


Metabolic Flux Analysis in Crucifers

IAOx is uniquely positioned for stable isotope labeling studies that require simultaneous tracking of carbon flux into three distinct metabolic fates. As demonstrated by ¹³C₆-labeled IAOx feeding experiments in CYP79B-deficient Arabidopsis mutants, exogenous IAOx is efficiently incorporated into indole-3-acetamide (IAM), indole-3-acetonitrile (IAN), and ultimately IAA [1]. This triple-branch metabolic entry cannot be achieved with IAA (terminal product), indole-3-pyruvic acid (single-pathway IAA precursor), or indole glucosinolates (terminal metabolites). Researchers requiring quantitative flux analysis across the auxin-camalexin-glucosinolate network should procure IAOx rather than alternative indolic compounds [1].

Mutant Complementation and Genetic Rescue

The absolute dependence of IAOx production on CYP79B2 and CYP79B3 makes this compound essential for complementation studies in the cyp79b2/cyp79b3 double mutant background. Because these mutants are completely devoid of detectable IAOx—unlike the partial IAA reduction observed with YUCCA pathway mutants—exogenous IAOx provides the cleanest possible null background for testing downstream enzyme function [2][3]. Procure IAOx specifically for experiments requiring unambiguous interpretation of metabolic rescue, as alternative auxin precursors (IAM, IAN, IAA) will not address the upstream biosynthetic block created by CYP79B deficiency [2].

Iron Homeostasis and Precursor Dynamics

IAOx uniquely enables time-resolved analysis of iron-deficiency responses due to its 3-day delay effect on physiological readouts including rhizosphere acidification and ferric-chelate reductase (FCR) activity [4]. This temporal window permits experimental manipulations and sampling that would be precluded by direct IAA application, which triggers immediate signaling responses rather than the gradual precursor-to-hormone conversion characteristic of IAOx metabolism [4]. Studies in Medicago truncatula or other legumes requiring controlled auxin precursor dynamics under nutrient stress should utilize IAOx rather than IAA or synthetic auxin analogs [4].

Crucifer vs. Monocot Auxin Pathway Evolution

The phylogenetic restriction of detectable IAOx to species possessing CYP79B orthologues makes this compound a definitive marker for crucifer-specific auxin pathway activity. IAOx is undetectable in rice, maize, and tobacco—species lacking apparent CYP79B orthologues—while present at quantifiable levels in Arabidopsis [3]. Comparative evolutionary biology studies examining the divergence of auxin biosynthetic strategies between dicots and monocots require authentic IAOx as both an analytical standard for LC-MS/MS detection and as an exogenous substrate for feeding experiments that test the presence or absence of functional IAOx-utilizing downstream enzymes across taxa [3].

Application
Selection Property
Validation Focus
Metabolic flux analysis in crucifers
Triple-branch metabolic intermediate
Isotopic labeling and flux partitioning across auxin, camalexin, glucosinolate pathways
Mutant complementation and genetic rescue
CYP79B-dependent null-background probe
Unambiguous metabolic rescue interpretation in cyp79b knockout models
Iron homeostasis precursor dynamics
Delayed-response auxin precursor
Temporal control of physiological readouts during nutrient stress studies
Crucifer-monocot auxin pathway evolution
CYP79B orthologue-specific marker
Species-specific pathway detection and comparative flux analysis

Technical Documentation Hub

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